molecular formula C20H23NO5S2 B2447099 Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 824977-22-2

Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2447099
CAS No.: 824977-22-2
M. Wt: 421.53
InChI Key: CGYRYLQUMOSLFO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves the condensation of tosylacetamide with a suitable thiophene precursor under specific reaction conditions. The process may include steps such as:

Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like toluene or THF, and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications.

Properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-3-26-20(23)18-15-6-4-5-7-16(15)27-19(18)21-17(22)12-28(24,25)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYRYLQUMOSLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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